molecular formula C18H26ClN3O6 B150907 (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate CAS No. 338990-31-1

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Cat. No.: B150907
CAS No.: 338990-31-1
M. Wt: 415.9 g/mol
InChI Key: KXWGVTDANRDXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a useful research compound. Its molecular formula is C18H26ClN3O6 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is used in the synthesis ofIsavuconazole , a triazole antifungal agent. Triazole antifungals typically target the enzyme lanosterol 14α-demethylase involved in ergosterol biosynthesis, a key component of the fungal cell membrane .

Mode of Action

As a precursor in the synthesis of Isavuconazole, this compound likely contributes to the inhibition of ergosterol biosynthesis . By inhibiting the enzyme lanosterol 14α-demethylase, it disrupts the integrity of the fungal cell membrane, leading to fungal cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Its inhibition leads to an accumulation of 14α-methyl sterols, which alters the cell membrane’s structure and function, impairing cell growth and proliferation .

Pharmacokinetics

Isavuconazole is well absorbed and widely distributed in the body, metabolized primarily by the liver, and excreted in both feces and urine .

Result of Action

The ultimate result of this compound’s action, through its metabolite Isavuconazole, is the disruption of fungal cell growth and proliferation. This is achieved by altering the structure and function of the fungal cell membrane through the inhibition of ergosterol biosynthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C . Furthermore, the compound’s efficacy, as part of Isavuconazole, may be influenced by the presence of certain liver enzymes involved in its metabolism .

Properties

IUPAC Name

[2-[1-chloroethoxycarbonyl(methyl)amino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O6/c1-12(19)27-17(25)22(6)15-13(8-7-9-20-15)11-26-14(23)10-21(5)16(24)28-18(2,3)4/h7-9,12H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWGVTDANRDXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)N(C)C1=C(C=CC=N1)COC(=O)CN(C)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.